molecular formula C10H13BrN4O3 B2773476 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione CAS No. 500198-78-7

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

Cat. No. B2773476
CAS RN: 500198-78-7
M. Wt: 317.143
InChI Key: XFYPSGBYRVFWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is a chemical compound with the linear formula C10H13BrN4O3 . It has a molecular weight of 317.144 .


Molecular Structure Analysis

The molecular structure of 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is represented by the linear formula C10H13BrN4O3 . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel compounds and investigating their antimicrobial activities. For instance, derivatives of pyrrolidine-diones have been synthesized, showing promising in vitro antifungal activities against several test fungi. These studies emphasize the potential of bromo derivatives as novel fungicides, highlighting the importance of structural modification in enhancing biological activity (Cvetkovic et al., 2019).

Chemical Structure and Reactivity

Another area of research involves studying the reactivity of halopurine analogs, such as 6-bromo-7-[(11)C]methylpurine, with glutathione, providing insights into the conversion rates and potential for assessing the function of multidrug resistance-associated proteins in various species (Okamura et al., 2009).

Novel Synthetic Routes and Applications

Synthetic routes to create new molecules with potential applications in material science and pharmaceuticals have been explored. For example, efficient synthesis methods for triazole-containing spiro dilactones highlight the use of bromomethyl groups in generating multifunctional compounds with significant yields (Ghochikyan et al., 2016). Additionally, the synthesis of 8-Bromo-N-benzylpurines through 8-lithiated purines demonstrates the versatility of bromopurines in forming structurally diverse and functionally rich molecules (Gamadeku & Gundersen, 2010).

Safety And Hazards

Sigma-Aldrich, a supplier of the compound, does not provide analytical data for this product . Buyers are responsible for confirming the product’s identity and/or purity . All sales are final .

properties

IUPAC Name

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYPSGBYRVFWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

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